6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde
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Overview
Description
6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C7H5BrFNO It is characterized by the presence of bromine, fluorine, and a formyl group attached to a pyridine ring
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as pyridines, which are aromatic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom . Pyridine derivatives are known to interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde typically involves the bromination and fluorination of pyridine derivatives. One common method includes the bromination of 2-methylpyridine followed by fluorination and formylation. The reaction conditions often involve the use of bromine or bromotrimethylsilane for bromination, and fluorine sources such as Selectfluor for fluorination. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as DMF or toluene.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: 6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid.
Reduction Products: 6-Bromo-3-fluoro-5-methylpyridine-2-methanol.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials science
Comparison with Similar Compounds
- 2-Bromo-5-fluoro-3-methylpyridine
- 6-Bromo-3-fluoro-2-methylpyridine
- 3-Bromo-6-fluoro-2-methylpyridine
- 5-Bromo-2-fluoro-3-methylpyridine
Comparison: 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms along with a formyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. The specific positioning of these substituents also influences the compound’s electronic properties and its interactions with other molecules .
Properties
IUPAC Name |
6-bromo-3-fluoro-5-methylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4-2-5(9)6(3-11)10-7(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCRBQXGAUKOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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